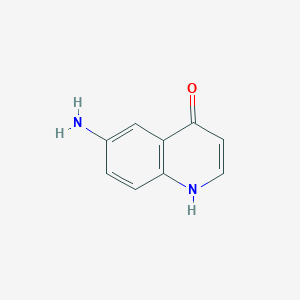

6-Aminoquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPTYTIUPLHNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439539 | |

| Record name | 6-Aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56717-02-3 | |

| Record name | 6-Aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 6-Aminoquinolin-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminoquinolin-4-ol is a heterocyclic aromatic organic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline core, substituted with both an amino and a hydroxyl group, imparts a unique combination of chemical properties and potential biological activities. This guide provides a comprehensive overview of the fundamental characteristics of this compound, including its chemical structure, physicochemical properties, and tautomeric nature. While experimental data for this specific isomer is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues to offer scientifically grounded insights into its synthesis, potential biological applications, and essential safety considerations. The document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel quinoline-based compounds.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities. From the pioneering antimalarial drug quinine to modern antibiotics and anticancer agents, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation. The strategic placement of functional groups, such as amino and hydroxyl moieties, on the quinoline backbone can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on the specific isomer, this compound, providing a detailed examination of its fundamental properties and potential as a building block for new therapeutic agents.

Core Physicochemical Properties and Structural Elucidation

While a specific CAS number for this compound is not readily found in major chemical databases, the existence of its core structure is confirmed by the documentation of related compounds such as 6-Amino-4-hydroxyquinoline-3-carboxylic acid (CAS No. 1018135-49-3)[1]. The fundamental properties of this compound can be inferred from its constituent parts and related molecules.

Table 1: Predicted and Inferred Physicochemical Properties of this compound

| Property | Value/Description | Rationale/Source |

| Molecular Formula | C₉H₈N₂O | Based on chemical structure |

| Molecular Weight | 160.17 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid at room temperature | Based on related amino- and hydroxyquinolines |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO and methanol. | Inferred from related compounds like 6-aminoquinoline and 6-hydroxyquinoline[2]. |

| Tautomerism | Exists in equilibrium between the 6-amino-4-hydroxyquinoline (enol) form and the 6-amino-1H-quinolin-4-one (keto) form.[3][4][5] | A known characteristic of 4-hydroxyquinolines. The equilibrium position can be influenced by the solvent and solid-state packing. |

Tautomerism: A Key Feature

A critical aspect of the chemistry of this compound is its existence as a tautomeric mixture of the enol (6-amino-4-hydroxyquinoline) and keto (6-amino-1H-quinolin-4-one) forms. This equilibrium is a well-documented phenomenon for 4-hydroxyquinolines and can significantly impact the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets.[3][4][5] The predominance of one tautomer over the other can be influenced by factors such as the solvent environment and whether the compound is in solution or in the solid state.

Caption: Tautomeric equilibrium of the 4-hydroxyquinoline core.

Synthesis and Characterization

A definitive, optimized synthesis for this compound is not explicitly detailed in the available literature. However, established synthetic routes for related amino- and hydroxy-substituted quinolines provide a strong foundation for its preparation. A plausible synthetic strategy would involve a multi-step process starting from a readily available substituted aniline.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound could be adapted from known methods for preparing substituted quinolines, such as the Conrad-Limpach or Gould-Jacobs reactions, followed by functional group manipulations. A potential route is outlined below:

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Hypothetical):

-

Step 1: Condensation. React p-nitroaniline with diethyl 2-oxosuccinate under acidic or thermal conditions to form the enamine intermediate, diethyl 2-((4-nitrophenyl)amino)maleate.

-

Step 2: Cyclization. Subject the enamine intermediate to thermal cyclization, typically in a high-boiling solvent like diphenyl ether, to construct the quinoline ring system, yielding ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.

-

Step 3: Saponification and Decarboxylation. Hydrolyze the ester group with a base (e.g., NaOH) followed by acidification and heating to effect decarboxylation, affording 4-hydroxy-6-nitroquinoline.

-

Step 4: Reduction. Reduce the nitro group to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation to yield the final product, this compound.

Characterization

The structural confirmation of synthesized this compound would rely on a combination of standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the quinoline ring system, signals for the amino (-NH₂) and hydroxyl (-OH) protons (which may be broad and exchangeable with D₂O). The chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the amino and hydroxyl groups. |

| ¹³C NMR | Signals corresponding to the nine carbon atoms of the quinoline ring, with chemical shifts indicative of their electronic environment. The carbon bearing the hydroxyl group would appear at a characteristic downfield shift. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (broad, around 3200-3600 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic quinoline core. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (160.17 m/z). Fragmentation patterns would be expected to involve losses of small neutral molecules like CO and HCN. |

Potential Biological Activities and Applications

The biological profile of this compound has not been extensively investigated. However, the known activities of related amino- and hydroxy-substituted quinolines provide a strong basis for predicting its potential therapeutic applications.

Antimicrobial Activity

Quinolone and aminoquinoline derivatives are well-established classes of antibacterial agents. For instance, studies on 6-aminoquinolones have demonstrated their potential as a new class of quinolone antibacterials.[6] The substitution of a fluorine atom at the C-6 position with an amino group has been shown to maintain good activity against Gram-negative and Gram-positive bacteria.[6] Furthermore, 5- and 6-hydroxy substituted 4-aminoquinolines have also been synthesized and shown to exhibit slight antibacterial activity.[7] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase.[6]

Anticancer Activity

The quinoline scaffold is also prevalent in a number of anticancer agents. The 4-hydroxyquinoline moiety, in particular, has been investigated for its antiproliferative effects.[8] Derivatives of 4-hydroxyquinoline have been shown to possess selective toxicity towards resistant cancer cells.[9] The presence of an amino group can further modulate this activity. For example, various 4-aminoquinoline derivatives have been synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines.[10] The potential mechanism of action for the anticancer effects of quinoline derivatives can be diverse, including the induction of apoptosis and the generation of reactive oxygen species.

Other Potential Applications

The chelating properties of the 4-hydroxyquinoline moiety suggest potential applications in areas such as neurodegenerative diseases, where metal ion dyshomeostasis is implicated. Additionally, the fluorescent nature of the quinoline ring system could be exploited in the development of probes for biological imaging.

Safety and Handling

Specific toxicity data for this compound is not available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety profile can be inferred from related compounds.

Table 3: Inferred Safety Profile of this compound

| Hazard Category | Description and Precautions | Reference |

| Acute Toxicity | Likely harmful if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood. | Inferred from safety data for 6-aminoquinoline and 8-hydroxyquinoline.[11][12] |

| Skin and Eye Irritation | Expected to be a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | Inferred from safety data for 6-aminoquinoline.[11] |

| Sensitization | May cause skin sensitization. Avoid repeated or prolonged contact. | Inferred from safety data for 8-hydroxyquinoline.[12] |

| Chronic Effects | Long-term exposure effects are unknown. Handle as a potentially toxic substance. | General precaution for novel chemical entities. |

Recommended Handling Procedures

-

Engineering Controls: Use only in a chemical fume hood with adequate ventilation. Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear impervious gloves and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. This technical guide, by synthesizing available data on related compounds, provides a foundational understanding of its core properties. Future research should focus on the definitive synthesis and characterization of this molecule to confirm its physicochemical properties and to fully elucidate its spectroscopic profile. Subsequently, a thorough investigation of its biological activities, including antimicrobial and anticancer screening, is warranted to uncover its therapeutic potential. Such studies will be instrumental in unlocking the full value of this compound as a novel scaffold for the development of next-generation therapeutic agents.

References

- El-Sayed, M. A., et al. (2001).

- Thermo Fisher Scientific. (2010).

- AK Scientific, Inc. Safety Data Sheet: 6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline.

- PubChem. (n.d.). 6-Aminoquinoline.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC).

- Revanol. (n.d.).

- Fisher Scientific. (2012).

- ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.

- Guidechem. (2024). How to synthesize 6-aminoquinoline.

- Gyorgydeak, Z., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688.

- Al-Omair, M. A., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-598.

- Gyorgydeak, Z., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC.

- Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of medicinal chemistry, 38(6), 973–982.

- ChemicalBook. (2025). 6-Aminoquinoline.

- MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.

- Chemsrc. (2025). 6-Aminoquinoline.

- ChemicalBook. (n.d.). 6-Aminoquinoline(580-15-4) 1H NMR spectrum.

- Santa Cruz Biotechnology. (n.d.). 6-Amino-4-methyl-quinolin-2-ol.

- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- MDPI. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.

- Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 21(3), 968–971.

- MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.

- BLD Pharm. (n.d.). 1018135-49-3|6-Amino-4-hydroxyquinoline-3-carboxylic acid.

- PubMed. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.

- Semantic Scholar. (2019).

- MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.

- PubMed. (2008). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)

- PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline.

- ResearchGate. (2025). Tautomerism of 4-Hydroxy-4(1H) quinolon.

- PubMed. (n.d.).

- PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline.

- ChemicalBook. (n.d.). 1131-34-6(6-AMINO-2-METHYL-QUINOLIN-4-OL) Product Description.

- PubChem. (n.d.). 4-Hydroxyquinoline.

Sources

- 1. 1018135-49-3|6-Amino-4-hydroxyquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]

- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Synthesis and Characterization of 6-Aminoquinolin-4-ol

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This guide provides a comprehensive technical framework for the synthesis and detailed characterization of a specific, yet underexplored derivative: 6-Aminoquinolin-4-ol. Due to the limited direct literature on this exact molecule, this document serves as an in-depth, predictive guide for researchers, scientists, and drug development professionals. We will outline a plausible synthetic strategy, detail rigorous protocols for spectroscopic and chromatographic analysis, and discuss the compound's potential biological significance based on well-established principles for analogous structures. This guide emphasizes the causality behind experimental choices, ensuring a robust and scientifically sound approach to characterizing this promising molecule.

Introduction: The Quinoline Scaffold and this compound

Quinoline and its derivatives are privileged heterocyclic systems renowned for their broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific placement of functional groups on the quinoline core dictates its pharmacological profile. The molecule this compound combines two key pharmacophores: an amino group at the 6-position, known to be crucial in many bioactive compounds, and a hydroxyl group at the 4-position.[1]

A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form.[3] This keto-enol tautomerism can significantly influence the molecule's chemical reactivity, physicochemical properties, and biological interactions. Spectroscopic evidence often shows that the keto (quinolone) form is favored, particularly in the solid state and in polar solvents.[3][4] This guide will consider both tautomeric forms in the characterization process.

Given the scarcity of direct experimental data for this compound, this document establishes a complete, logical workflow for its synthesis and characterization, empowering researchers to confidently produce and validate this compound.

Proposed Synthesis Strategy: The Gould-Jacobs Reaction

Causality of Method Selection: To construct the 4-hydroxyquinoline core, the Gould-Jacobs reaction is a robust and widely-used method.[5][6][7] It begins with the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring system.[5] This method is advantageous as it directly installs the 4-hydroxy (or 4-oxo) moiety and allows for the use of variously substituted anilines as starting materials.

For the synthesis of this compound, a logical starting material is p-phenylenediamine (1,4-diaminobenzene). One amino group will react to form the quinoline ring, while the other remains as the key substituent at the 6-position. To prevent side reactions, the second amino group may require a protecting group (e.g., acetyl) which can be removed in a final step. The overall proposed pathway is outlined below.

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent, such as methanol or acetonitrile/water.

-

Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for high-resolution data).

-

LC Method: Use a C18 reversed-phase column with a gradient elution (e.g., water with 0.1% formic acid as mobile phase A, and acetonitrile with 0.1% formic acid as mobile phase B).

-

MS Acquisition: Acquire data in positive ion mode. Perform a full scan to detect the [M+H]⁺ ion. Then, perform a tandem MS (MS/MS) experiment by isolating the m/z 161 ion and fragmenting it to observe the daughter ions.

-

Data Analysis: Confirm the exact mass of the parent ion matches the calculated value for C₉H₉N₂O⁺. Analyze the MS/MS spectrum to identify fragments consistent with the proposed structure.

Infrared (IR) Spectroscopy

Causality of Method Selection: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, which is particularly useful for confirming the presence of the amino and hydroxyl/carbonyl groups and distinguishing between tautomers.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Comments |

| 3400-3200 | O-H / N-H | Stretch | Broad band, indicative of H-bonding. N-H of primary amine may show two peaks. |

| 3100-3000 | Aromatic C-H | Stretch | Characteristic of the quinoline ring. |

| ~1660 | C=O (keto form) | Stretch | Strong absorption, presence indicates predominance of the 4-quinolone tautomer. [4] |

| 1620-1580 | C=C / C=N | Stretch | Aromatic ring and pyridine ring vibrations. |

| ~1600 | N-H | Bend | Primary amine scissoring vibration. |

Protocol: ATR-IR Analysis

-

Sample Preparation: Place a small amount of the dry, purified solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected for this compound and its 4-quinolone tautomer.

High-Performance Liquid Chromatography (HPLC)

Causality of Method Selection: HPLC is the gold standard for determining the purity of a synthesized compound and is a prerequisite for any further biological testing. A UV detector is suitable as the quinoline ring system is strongly chromophoric.

Caption: Standard workflow for HPLC purity analysis.

Protocol: HPLC Purity Assessment

-

Instrumentation: An HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: 0.1% TFA in Acetonitrile

-

-

Method:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Analysis: Inject a prepared sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single, sharp peak.

Potential Biological Significance and Applications

While this compound itself is not well-documented, its structural motifs are present in numerous biologically active molecules. This allows for informed speculation on its potential applications in drug discovery.

-

Antimalarial Activity: The 4-aminoquinoline core is famous for its presence in antimalarial drugs like chloroquine. The substitution pattern is critical, and this compound could serve as a novel scaffold for developing agents against drug-resistant malaria strains. [8]* Antibacterial Activity: Many quinolone and 4-hydroxyquinoline derivatives exhibit potent antibacterial activity by targeting bacterial DNA gyrase. [1]The 6-amino substitution has been shown to be a viable alternative to the more common 6-fluoro group in quinolone antibacterials.

-

Anticancer Activity: 8-Hydroxyquinoline derivatives are known to have anticancer properties, often linked to their ability to chelate metal ions and inhibit enzymes like the proteasome. [2][9][10]The amino-hydroxy-quinoline scaffold of the target molecule could exhibit similar activities.

-

Fluorescent Probes: The rigid, aromatic quinoline system often imparts fluorescent properties, suggesting potential use in developing probes for bio-imaging or as derivatizing agents in analytical chemistry.

Conclusion

The characterization of a novel chemical entity like this compound requires a systematic and rigorous analytical approach. This guide provides a comprehensive, field-proven framework for its synthesis via the Gould-Jacobs reaction and its complete characterization using NMR, MS, IR, and HPLC. By following these detailed protocols and understanding the rationale behind each technique, researchers can confidently synthesize, purify, and validate the structure and purity of this compound. The structural alerts within this molecule suggest it is a promising scaffold for further investigation in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents.

References

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. [Link]

-

Płotka-Wasylka, J., Morrison, C., Biziuk, M., & Namieśnik, J. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry, 4(1), 1478508. [Link]

-

Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

-

Singh, H. (n.d.). Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. [Link]

-

Merck & Co., Inc. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

-

Csomos, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6283. [Link]

-

Płotka-Wasylka, J., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry, 4(1). [Link]

-

ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. [Link]

-

El-Sayed, M. A., & El-Essawy, F. A. (2018). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

-

Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

-

Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

-

Kim, J. H., et al. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic & Biomolecular Chemistry, 16(46), 9035-9039. [Link]

-

Kim, J. H., et al. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers. [Link]

-

Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 158-171. [Link]

-

Pivarcsik, T., et al. (2020). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Molecules, 25(22), 5431. [Link]

-

Moehrle, H., & Findeisen, K. (2001). Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. Pharmazie, 56(9), 691-5. [Link]

-

Stoilova, O., et al. (2022). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Polymers, 14(22), 5002. [Link]

-

Kim, J. H., et al. (2018). Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones. ResearchGate. [Link]

-

Fylstra, D. (2013). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

-

Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4252. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Aminoquinoline. PubChem Compound Database. [Link]

-

Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]

-

Li, X., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 7785863. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). [Link]

-

Ndlovu, N. B., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 31. [Link]

-

Dereli, Ö., & Ceylan, S. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals. [Link]

-

Kiss, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6667. [Link]

-

Van den Bosch, S., et al. (2015). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 87(17), 8715-8722. [Link]

-

Al-Tel, T. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-596. [Link]

-

PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

Sources

- 1. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. mdpi.com [mdpi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Introduction: The Significance of the 6-Aminoquinolin-4-ol Scaffold

An In-depth Technical Guide to 6-Aminoquinolin-4-ol: Chemical Structure, Synthesis, and Scientific Insights

This compound is a heterocyclic aromatic organic compound belonging to the quinoline family. While seemingly a simple molecule, its structure represents a critical pharmacophore and a versatile synthetic intermediate in the fields of medicinal chemistry and materials science. Aminoquinoline derivatives have long been a cornerstone in the development of therapeutic agents, most notably as antimalarial drugs, but their utility has expanded significantly.[1][2] Modern research has identified quinoline-based structures as privileged scaffolds for developing agents with anticancer, antimicrobial, and anti-inflammatory properties.[3]

The specific arrangement of the amino group at the 6-position and the hydroxyl group at the 4-position (which predominantly exists as its keto tautomer, quinolin-4-one) provides distinct electronic and hydrogen-bonding characteristics. These features make this compound a valuable building block for creating more complex molecules with tailored biological activities. This guide, intended for researchers and drug development professionals, offers a detailed exploration of the chemical nature of this compound and provides an in-depth, scientifically grounded overview of its primary synthetic routes.

Part 1: Chemical Structure and Physicochemical Properties

Structural Elucidation: Tautomerism and Core Features

The structure of this compound is defined by a bicyclic quinoline core. It features an amine substituent (-NH₂) on the benzene ring at position C6 and a hydroxyl group (-OH) on the pyridine ring at position C4. A crucial aspect of its chemistry is the pronounced keto-enol tautomerism. The 4-hydroxyquinoline (enol) form exists in equilibrium with its more stable 6-amino-1H-quinolin-4-one (keto) tautomer.[4] This equilibrium is overwhelmingly shifted towards the quinolone form due to the greater stability of the amide-like functionality within the heterocyclic ring. For the purpose of discussing reactivity and synthesis, it is often depicted as the quinolone.

Caption: Tautomeric forms of this compound.

Physicochemical Data

The physicochemical properties of a compound are fundamental to its application in synthesis and drug design, influencing factors like solubility, reactivity, and bioavailability.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | PubChem CID 244284 (for isomer)[5] |

| Molecular Weight | 160.17 g/mol | PubChem CID 244284[5] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds[6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol | Inferred from related compounds[6] |

| pKa (Predicted) | ~4.5 (pyridinium nitrogen), ~9.5 (phenol/enol) | Predicted based on structure |

Part 2: Strategic Synthesis of this compound

The synthesis of substituted quinolin-4-ones is a well-trodden path in organic chemistry. The approaches detailed here are rooted in classical, reliable reactions, providing a robust framework for obtaining the target molecule.

Retrosynthetic Analysis

A logical retrosynthetic analysis points to two primary strategies. Both leverage the formation of the quinolone ring as the key constructive step. The most direct disconnection breaks the N1-C2 and C4-C4a bonds, leading back to a substituted aniline and a three-carbon synthon, characteristic of the Conrad-Limpach synthesis.

Caption: Retrosynthetic approach for this compound.

Synthetic Strategy 1: The Conrad-Limpach-Knorr Synthesis

This classical method provides a direct and convergent route to the this compound scaffold.[4][7] The strategy relies on the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.

Causality and Mechanistic Insight:

-

Condensation: The reaction between the nucleophilic aromatic amine (p-phenylenediamine) and the electrophilic carbonyl of the β-ketoester (ethyl acetoacetate) forms an enamine intermediate. This step is typically acid-catalyzed and reversible. The removal of water drives the equilibrium toward the product.

-

Cyclization: The key step is the intramolecular cyclization, which occurs at high temperatures (>250 °C). The enamine attacks the aromatic ring in an electrophilic aromatic substitution-type reaction, followed by the elimination of ethanol to form the stable quinolone ring system. This step is irreversible and is the thermodynamic driving force for the overall reaction.

Detailed Experimental Protocol (Strategy 1)

Step A: Synthesis of Ethyl 3-((4-aminophenyl)amino)but-2-enoate

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add p-phenylenediamine (10.8 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and toluene (150 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap (approx. 4-6 hours).

-

Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

-

Filter the solid product, wash with cold hexanes, and dry under vacuum. The crude product is often of sufficient purity for the next step.

Step B: Thermal Cyclization to this compound

-

Caution: This reaction is performed at high temperatures and must be conducted in a well-ventilated fume hood with appropriate safety precautions.

-

In a three-neck flask equipped with a high-temperature thermometer and a condenser, heat a high-boiling solvent such as diphenyl ether or Dowtherm A (100 mL) to 250-260 °C.

-

Slowly add the enamine intermediate from Step A (0.1 mol) in portions to the hot solvent. Vigorous evolution of ethanol will be observed.

-

Maintain the temperature at 250-260 °C for 30-60 minutes after the addition is complete. Monitor the reaction by TLC.

-

Allow the mixture to cool to below 100 °C, then add hexanes or petroleum ether (200 mL) to precipitate the product.

-

Stir the slurry for 1 hour, then filter the solid product.

-

Wash the filter cake thoroughly with hexanes to remove the high-boiling solvent.

-

Purify the crude product by recrystallization from ethanol or a DMSO/water mixture to yield pure this compound.

| Parameter | Specification | Rationale |

| Starting Materials | p-Phenylenediamine, Ethyl Acetoacetate | Commercially available and directly provide the required atoms for the target structure. |

| Cyclization Temp. | 250-260 °C | Required to overcome the activation energy for the intramolecular electrophilic substitution. |

| Cyclization Solvent | Diphenyl Ether / Dowtherm A | High boiling point and thermal stability are essential for the reaction conditions. |

| Purification | Recrystallization | Effective for removing residual solvent and side products, yielding a crystalline final product. |

Synthetic Strategy 2: Synthesis via Reduction of a Nitro Precursor

An alternative and often highly effective strategy involves the synthesis of a nitro-substituted intermediate, followed by its reduction to the desired amine. This approach can be advantageous if the free amine of p-phenylenediamine interferes with the initial condensation or cyclization step.[2]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. 8-Aminoquinolin-6-ol | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

discovery and history of quinoline compounds

From its humble origins in coal tar and Cinchona bark, the quinoline ring system has evolved into one of the most vital scaffolds in chemistry. The classical syntheses developed over a century ago by pioneers like Skraup, Friedländer, and Gould remain cornerstones of heterocyclic chemistry, though they are now often enhanced with modern techniques such as microwave irradiation and green catalysts. [33][34]The journey from the isolation of quinine to the rational design of chloroquine exemplifies the power of chemical synthesis to address global health challenges. Today, the quinoline motif continues to be a source of inspiration for researchers developing new therapeutic agents against cancer, bacterial infections, and inflammatory diseases, ensuring its enduring legacy in science and medicine. [4][34]

References

- Title: Quinoline antimalarials: mechanisms of action and resistance. Source: PubMed.

- Title: Skraup reaction - Wikipedia. Source: Wikipedia.

- Title: Friedländer synthesis - Wikipedia. Source: Wikipedia.

- Title: The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Source: Benchchem.

- Title: Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Source: Benchchem.

- Title: Gould–Jacobs reaction - Wikipedia. Source: Wikipedia.

- Title: Friedländer Quinoline Synthesis. Source: Alfa Chemistry.

- Title: Mechanism of action of quinoline drugs. Source: Malaria Parasite Metabolic Pathways.

- Title: Friedlander quinoline synthesis. Source: Química Organica.org.

- Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Source: IIP Series.

- Title: Synthesis, Reactions and Medicinal Uses of Quinoline. Source: Pharmaguideline.

- Title: Quinoline - Wikipedia. Source: Wikipedia.

- Title: Quinine - Wikipedia. Source: Wikipedia.

- Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Source: PubMed Central.

- Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Source: Oriental Journal of Chemistry.

- Title: What is the history of the discovery of quinoline? Source: Blog - BIOSYNCE.

- Title: synthesis of quinoline derivatives and its applications | PPTX. Source: Slideshare.

- Title: Combes quinoline synthesis - Wikipedia. Source: Wikipedia.

- Title: Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Source: Unknown.

- Title: Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Source: Benchchem.

- Title: The Friedländer Synthesis of Quinolines. Source: Organic Reactions.

- Title: Doebner-Miller reaction and applications | PPTX. Source: Slideshare.

- Title: Doebner–Miller reaction - Wikipedia. Source: Wikipedia.

- Title: "natural sources and extraction of quinine from Cinchona bark". Source: Benchchem.

- Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Source: PMC - PubMed Central.

- Title: Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS. Source: PNAS.

- Title: Advances in polymer based Friedlander quinoline synthesis. Source: PMC - PubMed Central - NIH.

- Title: Gould-Jacobs Reaction. Source: Unknown.

- Title: Doebner-Miller Reaction. Source: SynArchive.

- Title: Lab-4 The chemistry and isolation of Quinine from Cinchona bark. Source: Unknown.

- Title: A Technical Guide to the Historical Synthesis of Quinoline Derivatives. Source: Benchchem.

- Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Source: Unknown.

- Title: Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. Source: MDPI.

- Title: Combes Quinoline Synthesis PDF. Source: Scribd.

- Title: The mechanism of action of quinolines and related anti-malarial drugs. Source: Sabinet African Journals.

- Title: The quinine connection. Source: PubMed.

- Title: discovery and history of quinoline-4-carboxylic acid derivatives. Source: Benchchem.

- Title: The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis. Source: Benchchem.

- Title: A Brief History of Quinoline as Antimalarial Agents. Source: International Journal of Pharmaceutical Sciences Review and Research.

- Title: Science: From Coal Tar | TIME. Source: TIME.

- Title: Recent Advances in Metal-Free Quinoline Synthesis. Source: PMC - NIH.

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinine - Wikipedia [en.wikipedia.org]

- 4. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynce.com [biosynce.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. iipseries.org [iipseries.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 14. synarchive.com [synarchive.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 17. scribd.com [scribd.com]

- 18. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Gould-Jacobs Reaction [drugfuture.com]

- 21. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. globalresearchonline.net [globalresearchonline.net]

- 25. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 26. pnas.org [pnas.org]

- 27. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. journals.co.za [journals.co.za]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]

- 31. Science: From Coal Tar | TIME [time.com]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 6-Aminoquinolin-4-ol

Introduction: The Quinoline Scaffold and the Promise of 6-Aminoquinolin-4-ol

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Compounds based on the quinolin-4-one and 4-aminoquinoline core, in particular, have yielded invaluable drugs.[4][5][6] this compound, a member of this esteemed chemical family, presents a compelling subject for mechanism of action (MoA) studies. Its structure suggests the potential for diverse biological interactions, warranting a systematic and multi-faceted investigational approach.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously dissect the molecular MoA of this compound. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigative cascade.

Part 1: Foundational Characterization and Hypothesis Generation

Before delving into complex cellular assays, a thorough foundational characterization of this compound is paramount. This initial phase informs hypothesis generation and ensures the integrity of subsequent experiments.

Physicochemical Profiling

A comprehensive understanding of the compound's physicochemical properties is the bedrock of any MoA investigation. These parameters influence solubility, permeability, and target engagement.

| Parameter | Experimental Method | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.2, 7.4) and relevant organic solvents (e.g., DMSO). | Determines appropriate solvent systems for in vitro assays and informs potential bioavailability challenges. |

| Lipophilicity (LogP/LogD) | Shake-flask method or reverse-phase HPLC. | Predicts membrane permeability and potential for off-target effects related to hydrophobicity. |

| pKa | Potentiometric titration or UV-metric methods. | The ionization state at physiological pH is critical for target interaction and cellular uptake.[5][7] |

| Chemical Stability | HPLC-based stability assessment in assay media and at various pH values and temperatures. | Ensures that the observed biological effects are attributable to the parent compound and not a degradation product. |

Initial Biological Activity Screening and Hypothesis Formulation

Based on the known activities of the broader quinoline class, we can formulate initial hypotheses for the MoA of this compound. A primary screening cascade will help to refine these hypotheses.

Hypothesized Activities Based on Chemical Class:

-

Antiproliferative/Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against cancer cell lines.[4][6][8]

-

Antimicrobial Activity: The quinolone core is famous for its antibacterial properties, often targeting DNA gyrase.[9][10]

-

Enzyme Inhibition: The heterocyclic nature of the quinoline ring makes it a candidate for interacting with various enzyme active sites.

-

Modulation of Cellular Signaling Pathways: 4-aminoquinolines are known to accumulate in lysosomes and can modulate autophagy and other cellular processes.[11]

The following workflow outlines an initial screening strategy to narrow down the focus of the MoA investigation.

Caption: Initial multi-pronged screening approach for this compound.

Part 2: A Multi-Pronged Experimental Strategy for MoA Elucidation

Assuming the initial screening reveals significant antiproliferative activity against a specific cancer cell line (e.g., a human breast adenocarcinoma line like MDA-MB-231), the subsequent investigation will focus on dissecting the underlying anticancer mechanism.

Prong 1: Cellular Effects and Phenotypic Analysis

The first step is to characterize the cellular phenotype induced by this compound treatment.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Culture: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

-

Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare a 2x serial dilution of this compound in culture media, ranging from 100 µM to 0.1 µM. Add the compound to the cells and incubate for 24, 48, and 72 hours.

-

Viability Assessment:

-

Metabolic Assay: Add a resazurin-based reagent (e.g., CellTiter-Blue) and measure fluorescence to determine metabolic activity.

-

ATP Assay: Use a luciferin/luciferase-based assay (e.g., CellTiter-Glo) to quantify ATP levels as an indicator of viable cells.

-

-

Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Causality and Self-Validation: Running the assay at multiple time points helps distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. Using orthogonal viability assays (metabolic vs. ATP-based) validates the results and mitigates against assay-specific artifacts.

Experimental Protocol: Cell Cycle Analysis

-

Treatment: Treat MDA-MB-231 cells in 6-well plates with this compound at 1x and 3x the determined IC50 for 24 hours.

-

Cell Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Rationale: This experiment will reveal if the compound induces cell cycle arrest at a specific checkpoint, a common mechanism for anticancer agents.

Experimental Protocol: Apoptosis Induction Assay

-

Treatment: Treat cells as described for cell cycle analysis.

-

Staining: Stain cells with Annexin V-FITC and PI.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Rationale: This assay determines if the observed cytotoxicity is due to programmed cell death (apoptosis), a desirable outcome for an anticancer drug.

Prong 2: Target Identification and Validation

Identifying the direct molecular target(s) of this compound is the central challenge of an MoA study.

Workflow for Target Identification

Caption: Convergent approaches for identifying the molecular target of this compound.

Experimental Protocol: Thermal Proteome Profiling (TPP)

-

Principle: TPP leverages the principle that a protein's thermal stability changes upon ligand binding.

-

Cell Lysate Preparation: Prepare intact cell lysates from treated and untreated (vehicle control) cells.

-

Heat Shock: Aliquot the lysates and heat them across a range of temperatures (e.g., 37°C to 67°C).

-

Protein Precipitation and Digestion: Centrifuge to pellet aggregated, denatured proteins. Collect the soluble fraction, digest the proteins into peptides.

-

LC-MS/MS Analysis: Analyze the peptide samples using quantitative mass spectrometry (e.g., TMT labeling).

-

Data Analysis: Identify proteins that show a significant shift in their melting temperature in the presence of this compound. These are the candidate targets.

Trustworthiness: TPP is performed in a cellular context, increasing the physiological relevance of the identified targets compared to assays using purified proteins.

Target Validation: Cellular Thermal Shift Assay (CETSA) and Target Engagement Assays

Once a candidate target is identified (e.g., a specific kinase), validation is crucial.

-

CETSA: This assay confirms target engagement in intact cells or cell lysates by measuring the thermal stabilization of the candidate protein upon compound binding via Western blot.

-

In Vitro Enzyme Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of this compound to determine a direct inhibitory constant (Ki).

Prong 3: Pathway Analysis and Downstream Effects

With a validated target, the final step is to elucidate the downstream signaling pathways affected by the target modulation.

Experimental Protocol: Phospho-Proteomics and Western Blotting

-

Treatment and Lysis: Treat cells with this compound for various short time points (e.g., 15, 30, 60 minutes). Lyse the cells and quantify protein concentration.

-

Phospho-Proteomics: Use mass spectrometry-based phospho-proteomics to get an unbiased, global view of changes in protein phosphorylation, which are indicative of altered signaling pathways.

-

Western Blotting: Based on the phospho-proteomics data and the identity of the target, use specific antibodies to confirm the modulation of key pathway proteins (e.g., if the target is a kinase in the MAPK pathway, probe for p-ERK, total ERK, etc.).

Visualizing the Postulated Pathway

If TPP and subsequent validation identified, for example, a hypothetical "Kinase X" as the direct target, the downstream effects can be mapped.

Caption: Postulated signaling pathway for this compound based on hypothetical target "Kinase X".

Conclusion: Synthesizing a Coherent Mechanism of Action

The investigation of this compound's mechanism of action is a systematic process of hypothesis generation, testing, and refinement. By integrating data from cellular phenotype assays, target identification studies, and pathway analysis, a coherent and evidence-based MoA can be constructed. This in-depth understanding is critical for the continued development of this compound as a potential therapeutic agent, enabling informed decisions on lead optimization, preclinical development, and patient stratification strategies.

References

-

Gach, K., Piekielna-Ciesielska, J., Waśkiewicz, J., Krakowiak, K., Wtorek, K., & Janecka, A. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6483. [Link]

-

Chemsrc. (n.d.). 6-Aminoquinoline. Retrieved from [Link]

-

Li, X., Han, X., Chen, J., & Liu, Z. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4934. [Link]

-

Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

Kumar, A., & Chawla, P. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 13(38), 26765-26786. [Link]

-

ResearchGate. (n.d.). Quinolin-4-ones of plant origin with interesting biological properties. [Diagram]. Retrieved from [Link]

-

Yuan, X. X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 21(5), 521-524. [Link]

-

Gou, Y., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(15), 5218-5225. [Link]

-

Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry, 38(6), 973-982. [Link]

-

Cecchetti, V., et al. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of Medicinal Chemistry, 39(2), 436-445. [Link]

-

Kim, Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry, 28(16), 115602. [Link]

-

Hess, F. K., et al. (1977). Isolation, identification, and synthesis of 4-amino-6,7-dimethoxy-3-quinolinol, the major metabolite of amiquinsin hydrochloride in rats and humans. Journal of Medicinal Chemistry, 20(9), 1176-1179. [Link]

-

ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. [Diagram]. Retrieved from [Link]

-

Romero, A. H., & Delgado, J. F. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 999338. [Link]

-

MDPI. (n.d.). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Retrieved from [Link]

-

Frontiers Media S.A. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine, 75(1A), 5-10. [Link]

-

PubChem. (n.d.). 8-Aminoquinolin-6-ol. Retrieved from [Link]

-

Li, G., et al. (2018). The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. Current Microbiology, 75(10), 1365-1371. [Link]

-

Gach, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6483. [Link]

-

Dhifi, W., et al. (2016). Major bioactivities and mechanism of action of essential oils and their components. Flavour and Fragrance Journal, 31(5), 334-342. [Link]

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Aminoquinolin-4-ol derivatives and analogues

An In-Depth Technical Guide to 6-Aminoquinolin-4-ol Derivatives and Analogues for Drug Discovery Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this class, this compound and its derivatives have emerged as a focal point for research, particularly in the domain of oncology. Their structural resemblance to the hinge-binding region of ATP-competitive kinase inhibitors has established them as a valuable pharmacophore. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological applications of this compound derivatives, offering a technical resource for researchers and drug development professionals. We will explore the causality behind experimental design, present validated protocols, and delineate the molecular pathways these compounds modulate.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The this compound core is a bicyclic aromatic system characterized by a pyridine ring fused to a benzene ring, with an amino group at the 6-position and a hydroxyl group at the 4-position. The 4-ol tautomer exists in equilibrium with its 4-quinolone form, a feature critical to its biological activity. This scaffold's utility in drug design, particularly as a kinase inhibitor, stems from its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases. The N1 nitrogen and the 6-amino group often act as hydrogen bond donors and acceptors, anchoring the molecule to the hinge region of the kinase, a common strategy for achieving high-affinity binding.

The general structure allows for extensive chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic placement of substituents can enhance potency, improve selectivity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Synthetic Strategies: Building the Core and Its Derivatives

The construction of the this compound scaffold typically relies on well-established cyclization reactions. A prevalent and versatile method is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by a thermal cyclization.

General Synthesis Workflow

The synthesis of a functionalized this compound derivative is a multi-step process that requires careful planning and execution. The workflow below illustrates a typical path from starting materials to a purified, characterized compound ready for biological evaluation.

Caption: General workflow from synthesis to biological testing.

Protocol: Synthesis of a Representative Derivative

This protocol describes a common route for synthesizing a 6-amino-7-methoxy-4-(pyridin-3-yl)quinoline derivative, a scaffold found in several kinase inhibitors.

Objective: To synthesize a functionalized this compound derivative via a multi-step pathway.

Materials:

-

4-Nitroaniline

-

Diethyl malonate

-

Dowtherm A

-

Iron powder

-

Ammonium chloride

-

Ethanol, Water, Ethyl Acetate

-

Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

-

Step 1: Condensation:

-

In a round-bottom flask, combine 4-nitroaniline (1 eq.) and diethyl malonate (1.2 eq.).

-

Heat the mixture at 140-150 °C for 2 hours with stirring. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Allow the reaction to cool, which should result in a solid or highly viscous oil. This intermediate is the enamine.

-

-

Step 2: Thermal Cyclization:

-

Add the crude enamine intermediate to a flask containing Dowtherm A (a high-boiling point solvent).

-

Heat the mixture to 240-250 °C for 30 minutes. This high temperature is necessary to drive the intramolecular cyclization and formation of the quinolone ring.

-

Cool the mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain the 6-nitroquinolin-4-ol derivative.

-

-

Step 3: Nitro Group Reduction:

-

Suspend the 6-nitroquinolin-4-ol derivative (1 eq.) in a mixture of ethanol and water.

-

Add iron powder (5 eq.) and ammonium chloride (1 eq.).

-

Heat the mixture to reflux (around 80-90 °C) for 2-4 hours. The reduction of the nitro group to an amine is critical for the final compound's activity.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

-

Step 4: Purification & Characterization:

-

Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a dichloromethane/methanol gradient.

-

Characterize the final product using:

-

¹H NMR: To confirm the proton chemical environments.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

HPLC: To determine the purity (typically >95% for biological assays).

-

-

Structure-Activity Relationships (SAR) and Applications

The development of this compound derivatives is a classic example of medicinal chemistry's iterative design-synthesize-test cycle. Modifications at various positions of the quinoline ring have profound effects on target affinity and selectivity.

Key Positions for Modification

-

The 6-Amino Group: This group is often a key anchor. Acylation or alkylation can modulate hydrogen bonding capacity and introduce new interactions with the target protein.

-

The 4-Position: Substitution at this position often involves aryl or heteroaryl groups that can extend into solvent-exposed regions or other sub-pockets of the ATP-binding site. This is a primary driver of selectivity. For example, specific substitutions can favor binding to VEGFR over EGFR.

-

The 7-Position: Introducing small alkoxy groups (e.g., methoxy, ethoxy) at this position can significantly enhance potency. This is often referred to as the "magic methoxy" effect, attributed to favorable electronic and steric interactions.

Case Study: Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Several this compound derivatives have been designed as potent VEGFR inhibitors.

| Compound | Substitution at C4 | Substitution at C7 | VEGFR-2 IC₅₀ (nM) | Reference |

| A | Phenyl | -H | 150 | |

| B | Pyridin-3-yl | -H | 85 | |

| C | Pyridin-3-yl | -OCH₃ | 12 | |

| D | 4-fluoro-phenyl | -OCH₃ | 25 |

IC₅₀: The half-maximal inhibitory concentration, a measure of a compound's potency.

The data in the table clearly illustrates key SAR principles. The introduction of a heteroaryl ring (Compound B vs. A) improves potency. Furthermore, the addition of a 7-methoxy group (Compound C vs. B) leads to a nearly 7-fold increase in potency, demonstrating the significant impact of this small modification.

Mechanism of Action: Inhibition of the VEGFR Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase. Upon binding its ligand (VEGF-A), it dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and migration. This compound-based inhibitors function by competing with ATP for the kinase's binding site, thereby preventing this phosphorylation event and blocking the entire downstream pathway.

Caption: Inhibition of the VEGFR-2 signaling cascade.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the potency (e.g., IC₅₀) of a synthesized derivative, a biochemical kinase assay is essential. This protocol outlines a common method for assessing VEGFR-2 inhibition.

Objective: To measure the IC₅₀ value of a test compound against the VEGFR-2 kinase.

Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. The amount of remaining ATP is quantified using a luciferase-based system, where light output is inversely proportional to kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compound (this compound derivative)

-

Staurosporine (positive control inhibitor)

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega)

-

Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

White, opaque 96-well plates

-

Multichannel pipettes

-

Luminometer

Step-by-Step Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a separate plate, also in DMSO. This will be the source plate for the assay.

-

-

Assay Plate Setup:

-

Add 5 µL of assay buffer to all wells.

-

Add 2.5 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

-

-

Kinase Reaction:

-

Prepare a master mix containing the VEGFR-2 enzyme and the peptide substrate in assay buffer.

-

Initiate the kinase reaction by adding 10 µL of the enzyme/substrate mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Read the luminescence on a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background (no enzyme control) from all readings.

-

Normalize the data using the vehicle control (0% inhibition) and the positive control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly productive starting point for the design of novel therapeutics, particularly in the field of oncology. Its synthetic tractability and favorable interactions with kinase hinge regions provide a robust platform for developing potent and selective inhibitors. Future efforts in this area will likely focus on:

-

Improving Selectivity: Designing derivatives that can distinguish between closely related kinases to minimize off-target effects and reduce toxicity.

-

Overcoming Resistance: Developing next-generation compounds that are active against mutant forms of kinases that confer resistance to existing therapies.

-

Exploring New Targets: Applying the this compound scaffold to inhibit other kinase families or even different classes of enzymes.

By combining rational design, efficient synthesis, and rigorous biological evaluation, the full potential of this versatile chemical scaffold can continue to be unlocked, leading to the development of new and effective medicines.

References

-

Sun, L., et al. (2012). Discovery of 4-anilino-6-amino-quinazolines and 4-anilino-6-amino-quinolines as a new class of inhibitors of vascular endothelial growth factor receptor-2 tyrosine kinase. Journal of Medicinal Chemistry, 55(15), 6889–6903. [Link]

-

Hennequin, L. F., et al. (2006). N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine (ZD6474) is a potent inhibitor of vascular endothelial growth factor signaling and tumor angiogenesis. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]

solubility and stability of 6-Aminoquinolin-4-ol

An In-depth Technical Guide to the Solubility and Stability of 6-Aminoquinolin-4-ol for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and chemical stability of this compound, a heterocyclic compound with potential for pharmaceutical development. Recognizing the scarcity of public data on this specific molecule, this document synthesizes established methodologies for active pharmaceutical ingredient (API) characterization with predictive insights based on analogous structures, such as 6-aminoquinoline and 4-hydroxyquinoline. We present detailed, field-proven protocols for determining thermodynamic solubility, pH-solubility profiles, and for conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is elucidated to empower researchers in drug discovery and development to generate robust, reliable data crucial for formulation design, stability-indicating method development, and regulatory submissions.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Notably, the 4-aminoquinoline class has yielded cornerstone antimalarial drugs like chloroquine and hydroxychloroquine, while also finding applications in oncology and immunology.[2] Similarly, the 4-hydroxyquinoline (or quinolin-4-one) motif is present in compounds with antibacterial and anticancer properties.[1][3]

This compound combines features of both classes: a basic amino group at the 6-position and a hydroxyl group at the 4-position, which exists in tautomeric equilibrium with its 4-oxo form.[4] These functional groups are expected to govern the molecule's physicochemical properties, including its solubility and stability, which are critical determinants of a drug candidate's success. Poor solubility can lead to low bioavailability, while chemical instability can compromise safety and efficacy.

This guide provides the necessary experimental protocols to thoroughly characterize these properties for this compound, establishing a foundational dataset for its progression as a potential drug candidate.

Predicted Physicochemical Profile and Structural Considerations

A preliminary analysis based on structurally related compounds allows for an informed approach to experimental design.

| Property | Predicted Value / Characteristic | Rationale / Reference Analogues |

| Appearance | Crystalline Solid | Based on 6-Aminoquinoline and 4-Hydroxyquinoline. |

| Aqueous Solubility | Poor / Low | 6-Aminoquinoline is reported as insoluble in water.[5][6] |

| Organic Solubility | Soluble in polar organic solvents | Expected solubility in solvents like DMSO, DMF, and Methanol.[3][6] |

| Ionization | Amphoteric | The 6-amino group is basic (pKa ~5-6), and the 4-hydroxy group is weakly acidic. |

| Chemical Liabilities | Susceptible to Oxidation and Photolysis | The electron-rich amino group and quinoline ring are potential sites for oxidation and photodegradation. 6-Aminoquinoline is noted as "Air Sensitive".[5] |